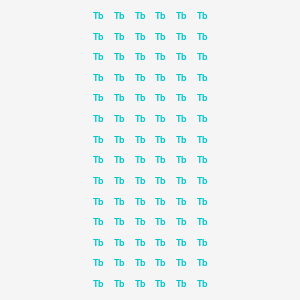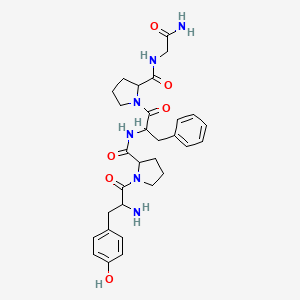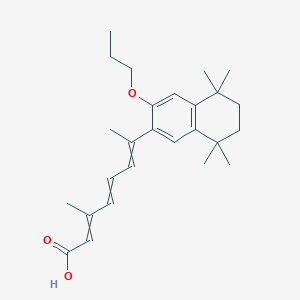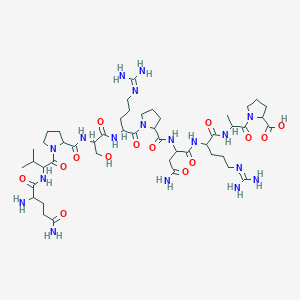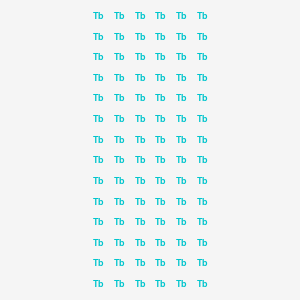
terbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare-earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is known for its importance in various high-tech applications, such as flat-panel displays and solid-state devices .
準備方法
Synthetic Routes and Reaction Conditions: Terbium can be synthesized through various methods, including metallothermic reduction and ion-exchange techniques. One common method involves the reduction of this compound fluoride with calcium metal. The reaction is carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Commercial production of this compound typically involves solvent-solvent extraction and ion-exchange techniques. This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The metal is then purified through metallothermic reduction of the anhydrous fluoride with calcium metal .
Types of Reactions:
Oxidation: this compound readily reacts with oxygen to form this compound oxide (Tb4O7). The reaction can be represented as: [ 8 , \text{Tb} + 7 , \text{O}_2 \rightarrow 2 , \text{Tb}_4 \text{O}_7 ]
Reduction: this compound can be reduced from its compounds using strong reducing agents like calcium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium metal in a high-temperature furnace.
Substitution: Halogens like chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: this compound oxide (Tb4O7).
Reduction: Pure this compound metal.
Substitution: this compound halides (TbCl3, TbBr3, TbI3).
科学的研究の応用
Terbium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- This compound compounds are used as green phosphors in fluorescent lamps, computer monitors, and TV screens that use cathode-ray tubes .
Biology and Medicine:
- This compound-based nanoparticles are used in bioimaging and biosensors due to their strong luminescence properties. They are also used in fluorescence imaging for diagnostic measurements .
- This compound isotopes, such as this compound-161, are used in targeted radionuclide therapy for cancer treatment. This compound-161 emits beta particles and gamma radiation, making it effective in killing cancer cells .
Industry:
作用機序
The mechanism of action of terbium, particularly in its biomedical applications, involves its luminescent and radioactive properties. This compound-161, for example, decays by emitting beta particles and gamma radiation. These emissions can effectively target and destroy cancer cells. The short-ranged electrons emitted by this compound-161 are particularly effective in eliminating microscopic metastases that are not visible on imaging scans .
In bioimaging, this compound-based nanoparticles exhibit strong luminescence, which allows for high-resolution imaging of biological tissues. The luminescence is due to the electronic transitions within the this compound ions, which emit light when excited by an external energy source .
類似化合物との比較
Cerium (Ce): Like terbium, cerium can exist in multiple oxidation states and is used in various industrial applications.
Dysprosium (Dy): Dysprosium is another lanthanide with similar magnetic properties to this compound.
Uniqueness of this compound:
- This compound’s strong luminescence and magnetic properties make it unique among the lanthanides. Its ability to emit green light is particularly valuable in display technologies and bioimaging applications .
- This compound-161’s emission of short-ranged electrons makes it superior to other radionuclides like lutetium-177 for targeted radionuclide therapy .
特性
CAS番号 |
8016-84-0 |
|---|---|
分子式 |
Tb84 |
分子量 |
13349.730 g/mol |
IUPAC名 |
terbium |
InChI |
InChI=1S/84Tb |
InChIキー |
JLQZHBHELGBCLX-UHFFFAOYSA-N |
正規SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
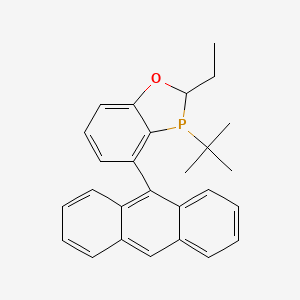
![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)
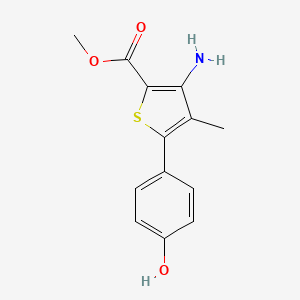
![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)

![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)
